2-氨基-N-(仲丁基)苯甲酰胺

描述

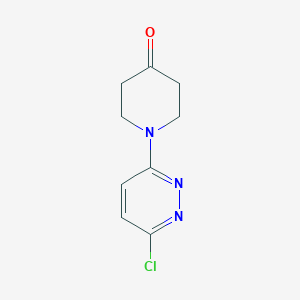

2-Amino-N-(sec-butyl)benzamide is a chemical compound that belongs to the class of benzamides, which are amide derivatives of benzoic acid. The structure of benzamides typically consists of a benzene ring attached to an amide group. In the case of 2-Amino-N-(sec-butyl)benzamide, the amide group is further substituted with a secondary butyl group, and an amino group is positioned at the 2nd carbon of the benzene ring. This compound is of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of substituted benzamides, such as 2-Amino-N-(sec-butyl)benzamide, can be achieved through various methods. One such method involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide under solvent-free conditions or under reflux in MeCN . This one-pot synthesis approach is considered facile and can potentially be adapted to synthesize the sec-butyl variant by choosing the appropriate aroyl chloride precursor.

Molecular Structure Analysis

The molecular structure of benzamides can be quite complex due to the presence of multiple substituents that can influence the overall geometry and electronic distribution of the molecule. For instance, in the case of 2-amino-N-(2-hydroxyphenyl)benzamide, the structure consists of an aniline ring and a phenol ring bridged by an amide group. The electron-withdrawing nature of the substituents leads to elongation of certain C–C bond distances, while the compensating nucleophilic and electrophilic effects of other substituents maintain normal bond distances elsewhere in the molecule . These structural nuances are likely to be present in 2-Amino-N-(sec-butyl)benzamide as well, affecting its reactivity and physical properties.

Chemical Reactions Analysis

Benzamides can undergo various chemical reactions, often serving as intermediates for the synthesis of heterocyclic compounds. The reactivity of the amino group and the amide functionality allows for a range of transformations. For example, N-(2,2-dichlorovinyl)amides can react with primary or secondary alkylamines to yield substituted benzamides . This suggests that 2-Amino-N-(sec-butyl)benzamide could potentially be synthesized or further modified through similar addition reactions or nucleophilic substitutions, depending on the desired chemical structure.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamides are influenced by their molecular structure. The presence of strong hydrogen bond donor sites, as observed in 2-amino-N-(2-hydroxyphenyl)benzamide, can lead to significant intramolecular and intermolecular hydrogen bonding, which can affect the compound's melting point, solubility, and crystal structure . The sec-butyl group in 2-Amino-N-(sec-butyl)benzamide is likely to impart additional steric effects and influence the compound's lipophilicity, potentially affecting its solubility in organic solvents and its overall reactivity.

科学研究应用

致突变性研究

- 抗炎性帕沙酰胺类似物体外致突变性: 一项研究调查了抗炎性帕沙酰胺类似物的致突变性,包括与2-氨基-N-(仲丁基)苯甲酰胺结构相关的化合物。这些化合物经生物转化为羟基衍生物后,在鼠伤寒沙门氏菌菌株中表现出致突变作用,特别是在存在大鼠肝脏匀浆物S9的情况下 (Cardoso等,2006年).

抗癌研究

- 苯甲酰胺衍生物的合成和抗癌作用: 研究重点是合成苯甲酰胺衍生物(与2-氨基-N-(仲丁基)苯甲酰胺相关)并研究它们对结肠癌HCT-116细胞的抗癌作用。这些合成的衍生物表现出不同程度的抗癌作用,有助于开发潜在的抗结肠癌药物 (Chan等,2018年).

神经药理学

- 杂环羧酰胺作为潜在的抗精神病药: 一项研究合成并评估了2-氨基-N-(仲丁基)苯甲酰胺的杂环类似物作为抗精神病药的潜力。这些化合物在体外对多巴胺和血清素受体的结合显示出希望,并在动物模型中显示出体内抗精神病活性 (Norman等,1996年).

胃肠道研究

- 具有胃肠道促动力活性的苯甲酰胺衍生物: 合成了与2-氨基-N-(仲丁基)苯甲酰胺相关的新型苯甲酰胺衍生物,并评估了它们的胃肠道促动力和多巴胺D2受体拮抗剂活性。这些化合物显示出作为胃肠道促动力剂的潜力,且副作用较小 (Sakaguchi等,2001年).

未来方向

Benzamides, including “2-Amino-N-(sec-butyl)benzamide”, have significant potential for future research and applications, particularly in the pharmaceutical industry . They are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .

属性

IUPAC Name |

2-amino-N-butan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12/h4-8H,3,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKULICTTSTSHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378980 | |

| Record name | 2-Amino-N-(butan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-N-(sec-butyl)benzamide | |

CAS RN |

30391-87-8 | |

| Record name | 2-Amino-N-(butan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)

![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)

![2-{1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetonitrile](/img/structure/B1272624.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile](/img/structure/B1272626.png)

![Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272635.png)

![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)